4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound characterized by its two chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Its molecular formula is C4H2Cl2N2O, and it has a molecular weight of approximately 164.97 g/mol. This compound exhibits a solid physical state at room temperature and is soluble in various organic solvents. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
4,5-Dichloro-3(2H)-pyridazinone serves as a valuable building block in the synthesis of various pyridazinone derivatives, which are a class of heterocyclic compounds with diverse potential applications in medicinal chemistry [].
Studies have shown its utility in the synthesis of:
The reaction typically involves the condensation of 4,5-dichloro-3(2H)-pyridazinone with N-benzylaminoethanol under specific conditions [].
The biological activity of 4,5-Dichloro-3(2H)-pyridazinone is significant in various biochemical contexts:
The synthesis of 4,5-Dichloro-3(2H)-pyridazinone typically involves:
Industrial production often utilizes continuous flow reactors to optimize yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.
Interaction studies involving 4,5-Dichloro-3(2H)-pyridazinone focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 4,5-Dichloro-3(2H)-pyridazinone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3(2H)-Pyridazinone | Lacks chlorine substituents | Basic pyridazinone structure |
4-Chloro-3(2H)-pyridazinone | One chlorine atom at position 4 | Less reactive compared to dichloro variant |
5-Chloro-3(2H)-pyridazinone | One chlorine atom at position 5 | Different regioselectivity in reactions |
4,6-Dichloro-3(2H)-pyridazinone | Chlorine atoms at positions 4 and 6 | Potentially different biological activities |
The uniqueness of 4,5-Dichloro-3(2H)-pyridazinone lies in its specific substitution pattern and enhanced reactivity due to dual chlorination, making it particularly useful in synthetic organic chemistry and biological applications.
Irritant